N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
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Description
Scientific Research Applications
Antimicrobial Activities
Research on derivatives related to N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide has demonstrated significant antimicrobial activities. A study synthesized biologically active derivatives, exhibiting substantial activities against a variety of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Carbonic Anhydrase Inhibitors
Another area of application involves the inhibition of carbonic anhydrase isoenzymes, crucial for various physiological functions. Derivatives structurally similar to the compound have been identified as potent inhibitors of carbonic anhydrase isoenzymes, showing promise for therapeutic use in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of N-Chloroamines, Nitriles, and Aldehydes
The compound's derivatives have been utilized as reagents for the preparation of N-chloroamines, nitriles, and aldehydes from primary amines under various conditions, highlighting their versatility in synthetic organic chemistry (Ghorbani‐Vaghei & Veisi, 2009).
Cardiac Electrophysiological Activity
In the field of cardiology, derivatives have shown cardiac electrophysiological activity, indicating potential as selective class III agents for arrhythmia treatment. This reflects the compound's potential in developing treatments for cardiac conditions (Morgan et al., 1990).
properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(3-chlorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)17-9-4-3-5-10-17)18-11-12-27-19(18)20(24)22-14-15-7-6-8-16(21)13-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBIOXLQWWGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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